molecular formula C21H24O4 B12165265 6'-butyl-10'-methyl-8'H-spiro[cyclopentane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

6'-butyl-10'-methyl-8'H-spiro[cyclopentane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

Cat. No.: B12165265
M. Wt: 340.4 g/mol
InChI Key: YEDLKYUVVXNMNO-UHFFFAOYSA-N
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Description

6’-butyl-10’-methyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom, creating a spiro linkage. This structural feature imparts significant rigidity and three-dimensionality, making spirocyclic compounds attractive targets in drug discovery and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-butyl-10’-methyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a donor-acceptor cyclopropane reacts with an α,β-unsaturated enamide under basic conditions, such as NaOH, to form the spirocyclic structure . The reaction conditions often require careful control of temperature and solvent to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6’-butyl-10’-methyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6’-butyl-10’-methyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-butyl-10’-methyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione stands out due to its specific spirocyclic framework, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

6-butyl-10-methylspiro[3H-pyrano[3,2-g]chromene-2,1'-cyclopentane]-4,8-dione

InChI

InChI=1S/C21H24O4/c1-3-4-7-14-10-18(23)24-19-13(2)20-16(11-15(14)19)17(22)12-21(25-20)8-5-6-9-21/h10-11H,3-9,12H2,1-2H3

InChI Key

YEDLKYUVVXNMNO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCCC4)C

Origin of Product

United States

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